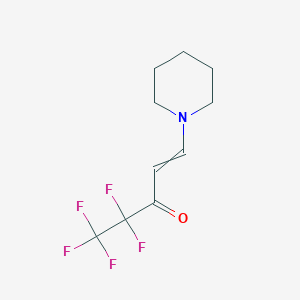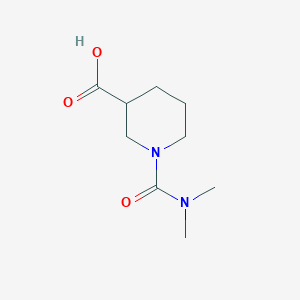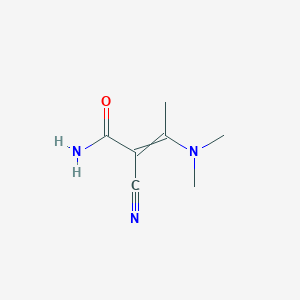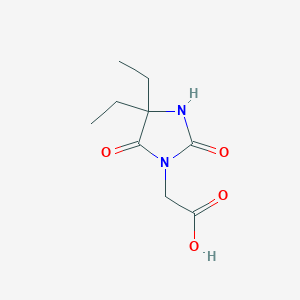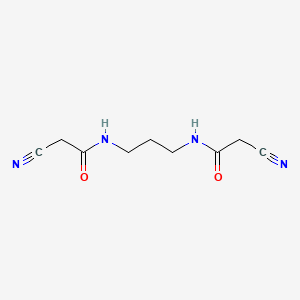![molecular formula C18H11ClN2S B1307587 4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine CAS No. 83548-63-4](/img/structure/B1307587.png)
4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 83548-63-4 . It has a molecular weight of 322.82 and its IUPAC name is 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI Code for “4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine” is 1S/C18H11ClN2S/c19-16-15-14 (12-7-3-1-4-8-12)11-22-18 (15)21-17 (20-16)13-9-5-2-6-10-13/h1-11H . The InChI key is MASLXZNRIFKASA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine” is a powder . It is stored at room temperature .
Scientific Research Applications
Antitumor Activity
The compound has been evaluated for its in vitro antitumor activity against various human cancer cell lines such as breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549). The cell viability was measured by the microculture tetrazolium (MTT) assay .
Inhibition of Dihydrofolate Reductase (DHFR)
The compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication. This inhibition has shown good antitumor effects on carcinosarcoma in rats .
Antitubercular Activity
The compound has been explored for its potential antitubercular activity. It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Proteomics Research
The compound is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .
Mechanism of Action
- CDK2 plays a crucial role in cell cycle regulation, specifically during the G1/S transition. It forms complexes with cyclins (such as cyclin A) and phosphorylates downstream substrates involved in cell cycle progression .
- This disruption of cell cycle regulation leads to cell cycle arrest and ultimately inhibits tumor cell proliferation .
- Downstream effects include:
- ADME Properties :
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
properties
IUPAC Name |
4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-15-14(12-7-3-1-4-8-12)11-22-18(15)21-17(20-16)13-9-5-2-6-10-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASLXZNRIFKASA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399787 |
Source


|
| Record name | 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine | |
CAS RN |
83548-63-4 |
Source


|
| Record name | 4-chloro-2,5-diphenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)
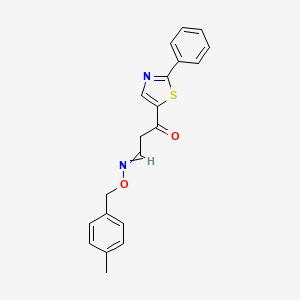

![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)
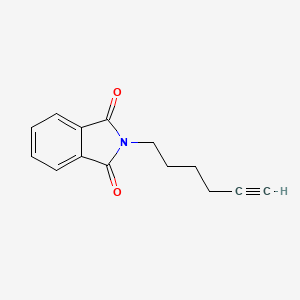

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

